N-(5-chloro-2-hydroxyphenyl)-2-(4-methyl-1H-pyrazol-1-yl)propanamide
Overview
Description
N-(5-chloro-2-hydroxyphenyl)-2-(4-methyl-1H-pyrazol-1-yl)propanamide is a useful research compound. Its molecular formula is C13H14ClN3O2 and its molecular weight is 279.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 279.0774544 g/mol and the complexity rating of the compound is 329. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Preclinical Toxicity Evaluation in Anti-inflammatory Agents N-(5-chloro-2-hydroxyphenyl)-2-(4-methyl-1H-pyrazol-1-yl)propanamide belongs to a class of compounds that have been evaluated for their potential as anti-inflammatory agents. A notable example from this class is Tepoxalin, which has been studied for its dual inhibition of cyclooxygenase and 5-lipoxygenase activities. Preclinical toxicity evaluations of Tepoxalin in rats and dogs have shown its oral activity and potential side effects, including liver weight increase, hepatic necrosis, and gastrointestinal erosions at certain dosages. However, it distinguishes itself from most marketed anti-inflammatory drugs by the relative lack of gastrointestinal side effects within the estimated therapeutic dose range (Knight et al., 1996).
Antimicrobial and Anti-inflammatory Applications Another line of research involves the synthesis of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety. These compounds have been prepared using multi-component cyclo-condensation reactions and evaluated for their antimicrobial and anti-inflammatory activities. Such research underscores the versatility of compounds within this class for potential therapeutic applications (Kendre, Landge, & Bhusare, 2015).
Cytotoxic and Carbonic Anhydrase Inhibitory Effects The cytotoxic and carbonic anhydrase (CA) inhibitory effects of similar compounds have been investigated, highlighting their potential as novel anticancer agents. One study focused on the synthesis of compounds and their inhibitory action on hCA IX and XII, revealing significant selectivity and inhibition potency. This research suggests the potential for developing new cancer therapies based on these compounds' selective inhibition of carbonic anhydrase isoenzymes (Gul et al., 2016).
Antidepressant Activity Exploration Research on phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides has explored their potential antidepressant activity. Preliminary evaluations suggest that specific derivatives within this class can significantly reduce immobility time in models of depression, highlighting the potential for therapeutic use as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).
Properties
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-(4-methylpyrazol-1-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-8-6-15-17(7-8)9(2)13(19)16-11-5-10(14)3-4-12(11)18/h3-7,9,18H,1-2H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGSFUSDHFPHEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(C)C(=O)NC2=C(C=CC(=C2)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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